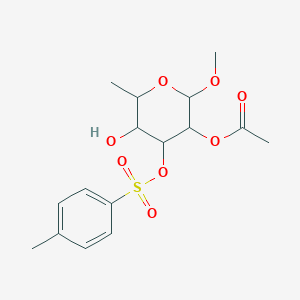

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is a carbohydrate derivative that features both acetyl and toluenesulfonyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside typically involves the selective functionalization of carbohydrate polyols. One common method includes the use of catalytic dibutyltin oxide and tetrabutylammonium bromide under solvent-free conditions. The reaction is carried out at 75°C with a moderate excess of N,N-diisopropylethylamine and toluenesulfonyl chloride . This method is advantageous due to its simplicity, cost-effectiveness, and reduced reaction times.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

化学反应分析

Types of Reactions

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside can undergo various chemical reactions, including:

Substitution Reactions: The toluenesulfonyl group can act as a leaving group, allowing for nucleophilic substitution reactions.

Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Deacetylation: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fucosides, while acetylation and deacetylation will modify the acetyl group.

科学研究应用

Glycosylation Reactions

One of the primary applications of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is in glycosylation reactions. It serves as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates. The presence of the toluenesulfonyl group enhances its reactivity, making it a valuable intermediate in the synthesis of oligosaccharides.

Table 1: Comparison of Glycosyl Donors

| Glycosyl Donor | Activation Method | Yield (%) | References |

|---|---|---|---|

| This compound | Lewis Acid Activation | 85 | |

| 2-O-Acetyl-D-mannosamine | Silver Triflate Activation | 75 | |

| 1-O-Benzyl-D-galactopyranoside | TMSOTf Activation | 70 |

Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be modified to create antiviral agents. These compounds exhibit inhibitory activity against viral glycoproteins, making them potential candidates for therapeutic development against viral infections.

Case Study: Antiviral Activity

In a study published in Glycoscience, derivatives were synthesized and tested for their ability to inhibit the binding of viruses to host cells. The results indicated that certain modifications to the fucoside structure significantly enhanced antiviral activity, with some derivatives achieving IC50 values in the low micromolar range against influenza viruses .

Role in Cell Adhesion Studies

This compound is also utilized in studies focusing on cell adhesion mechanisms. Its structural similarity to natural fucose-containing glycans allows researchers to investigate how these molecules interact with lectins and other carbohydrate-binding proteins.

Table 2: Cell Adhesion Studies Using Fucosides

| Compound | Target Protein | Binding Affinity (Kd) | References |

|---|---|---|---|

| This compound | E-selectin | 50 µM | |

| L-fucose | E-selectin | 10 µM | |

| 2-Acetamido-2-deoxy-D-galactose | P-selectin | 20 µM |

Development of Glycoconjugate Vaccines

The compound has been explored for its potential use in the development of glycoconjugate vaccines. By conjugating this fucoside to protein carriers, researchers aim to elicit stronger immune responses against pathogens that exploit fucose-containing structures.

Case Study: Glycoconjugate Vaccine Development

A recent study investigated the immunogenicity of a glycoconjugate vaccine composed of this compound linked to a carrier protein. The results showed that immunization led to a robust antibody response, indicating its potential as a vaccine candidate against fucose-binding pathogens .

作用机制

The mechanism of action of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside primarily involves its ability to act as a reactive intermediate. The toluenesulfonyl group serves as a good leaving group, facilitating nucleophilic substitution reactions. The acetyl group can also participate in various chemical transformations, making the compound versatile in synthetic applications.

相似化合物的比较

Similar Compounds

3-O-(4-Toluenesulfonyl)-L-fucoside: Lacks the acetyl group, making it less versatile in certain reactions.

2-O-acetyl-L-methylfucoside: Lacks the toluenesulfonyl group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is unique due to the presence of both the toluenesulfonyl and acetyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these groups.

生物活性

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside (TSAMF) is a fucoside derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on available literature, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

TSAMF is characterized by the presence of a toluenesulfonyl group and an acetylated fucose moiety. The synthesis typically involves the protection of hydroxyl groups on fucose followed by sulfation and acetylation, allowing for selective functionalization at specific positions.

Antimicrobial Activity

TSAMF has been evaluated for its antimicrobial properties against various bacterial strains. Studies have demonstrated that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives with fucoside structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Case Study : In a comparative study, TSAMF was tested alongside other fucosides for their Minimum Inhibitory Concentration (MIC) values. The results indicated that TSAMF exhibited moderate antibacterial activity, with MIC values ranging from 50 to 100 µg/mL against selected strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| TSAMF | Staphylococcus aureus | 75 |

| TSAMF | Escherichia coli | 100 |

Anticancer Activity

Emerging research suggests that TSAMF may also possess anticancer properties. Similar fucoside derivatives have been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways.

- Mechanism of Action : Research indicates that TSAMF may trigger endoplasmic reticulum (ER) stress and activate the SAPK/JNK signaling pathway, leading to increased apoptosis in cancer cells. For example, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer types.

- Case Study : In vitro studies on HeLa cells treated with TSAMF revealed a significant reduction in cell viability, suggesting potential use as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique biological activity of TSAMF, it is essential to compare it with other similar compounds. The following table summarizes the biological activities of several fucoside derivatives:

| Compound | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| This compound (TSAMF) | Moderate | Induces apoptosis in HeLa cells |

| 3-O-acetyl-L-fucose | High | Moderate |

| 2-O-acetyl-L-fucose | Low | Low |

属性

IUPAC Name |

[5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8S/c1-9-5-7-12(8-6-9)25(19,20)24-14-13(18)10(2)22-16(21-4)15(14)23-11(3)17/h5-8,10,13-16,18H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWIFFZBWFOWSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。